Tryptophan, N-acetyl-5-methoxy-

Description

BenchChem offers high-quality Tryptophan, N-acetyl-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tryptophan, N-acetyl-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

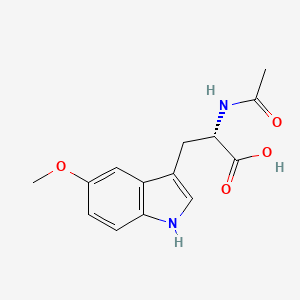

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195755 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43167-40-4 | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan, N-acetyl-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chronobiotic Symphony: A Technical Guide to the Molecular Mechanisms of N-acetyl-5-methoxytryptamine in Circadian Regulation

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyl-5-methoxytryptamine, more commonly known as melatonin, is the principal hormonal mediator of the circadian system, translating the environmental light-dark cycle into a biochemical signal that synchronizes internal physiological rhythms. This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning melatonin's role in circadian regulation. We delve into the intricate signaling cascades initiated by melatonin receptor activation, its multifaceted influence on the core clock machinery, and the epigenetic modifications that fine-tune circadian gene expression. This guide is designed to be a valuable resource for researchers in chronobiology, pharmacology, and drug development, offering not only a detailed mechanistic overview but also actionable experimental protocols and field-proven insights to advance our understanding of this critical signaling molecule.

The Conductor of the Circadian Orchestra: An Introduction to Melatonin

The circadian system, an endogenous, self-sustaining oscillator with a period of approximately 24 hours, governs a vast array of physiological processes, from sleep-wake cycles to metabolism and immune responses.[1][2] The master conductor of this intricate symphony is the suprachiasmatic nucleus (SCN) of the hypothalamus, which receives photic information from the retina to entrain the body's internal clock to the external environment.[3] A key output of the SCN is the rhythmic synthesis and secretion of melatonin from the pineal gland.[4]

Melatonin production is tightly regulated by the light-dark cycle; its synthesis is stimulated by darkness and suppressed by light.[5] This nocturnal rise in melatonin serves as a hormonal signal of darkness, a "chronobiotic" agent that informs the body's myriad peripheral clocks of the time of day, thereby ensuring their synchronization with the central pacemaker in the SCN.[6] Disruptions in this finely tuned system, whether through genetic factors, lifestyle choices, or environmental exposures, are increasingly linked to a range of pathologies, including sleep disorders, metabolic diseases, and cancer.[4]

Melatonin Synthesis: From Tryptophan to a Time-Telling Molecule

The biosynthesis of melatonin is a well-characterized enzymatic pathway that begins with the essential amino acid tryptophan. The synthesis primarily occurs in the pineal gland and is under the control of the SCN.[7]

The key enzymatic steps are as follows:

-

Tryptophan Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan by tryptophan hydroxylase.

-

Decarboxylation: 5-hydroxytryptophan is then decarboxylated to form serotonin (5-hydroxytryptamine) by aromatic L-amino acid decarboxylase.

-

N-acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. This is the rate-limiting step in melatonin synthesis and is under circadian control.

-

O-methylation: Finally, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce N-acetyl-5-methoxytryptamine (melatonin).

The rhythmic activity of AANAT is the primary driver of the nocturnal melatonin surge. In darkness, norepinephrine released from sympathetic nerve fibers innervating the pineal gland activates β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade enhances the stability and activity of AANAT, thereby boosting melatonin production.

The Initial Notes: Melatonin Receptor Signaling

Melatonin exerts its biological effects through the activation of two high-affinity G-protein coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[8] These receptors are expressed in various tissues, with particularly high concentrations in the SCN, the primary site of melatonin's circadian action.

Upon melatonin binding, MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8] This reduction in cAMP attenuates the activity of PKA.

However, the signaling story is more complex. Both receptors can also couple to other G-proteins, such as Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Caption: Melatonin signaling pathways via MT1 and MT2 receptors.

The Rhythmic Core: Melatonin's Influence on the Molecular Clock

The core of the mammalian circadian clock is a transcriptional-translational feedback loop involving a set of "clock genes." The positive arm of this loop is driven by the heterodimer of two bHLH-PAS transcription factors: CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[9] The CLOCK:BMAL1 complex binds to E-box enhancer elements in the promoters of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes, activating their transcription.[10]

The PER and CRY proteins then translocate back into the nucleus, where they inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thereby repressing their own expression. This negative feedback loop generates a roughly 24-hour oscillation in the expression of these core clock components.

Melatonin plays a crucial role in modulating this core loop, primarily through its signaling pathways that converge on the regulation of clock gene expression and the post-translational modification of clock proteins.

Transcriptional Regulation of Clock Genes

Melatonin has been shown to directly influence the expression of core clock genes, particularly in the SCN. At subjective dusk, melatonin application can induce the expression of Per1 and Per2.[11] This induction is thought to be a key mechanism by which melatonin resets the phase of the circadian clock. The signaling pathways involving PKA and PKC are implicated in this transcriptional regulation. For instance, PKA can influence the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which can, in turn, modulate the expression of Per genes.[12]

Epigenetic Regulation and Post-Translational Modifications

Beyond direct transcriptional control, melatonin exerts a profound influence on the epigenetic landscape of clock gene promoters and the post-translational modifications of core clock proteins. This adds a critical layer of regulatory complexity to the circadian machinery.

One of the key players in this process is Sirtuin 1 (SIRT1) , an NAD+-dependent deacetylase. SIRT1 has been shown to interact with and deacetylate both BMAL1 and PER2.[13] The deacetylation of BMAL1 is thought to be necessary for the recruitment of CRY proteins to the CLOCK:BMAL1 complex, a crucial step in the negative feedback loop. SIRT1-mediated deacetylation of PER2 targets it for degradation. Melatonin has been shown to inhibit SIRT1 expression and activity, thereby preventing the deacetylation of BMAL1 and PER2.[13] This action of melatonin can effectively stabilize the negative feedback complex and influence the period and amplitude of circadian oscillations.

Melatonin also influences the activity of Histone Deacetylases (HDACs) . For example, melatonin has been shown to promote the interaction of CLOCK with HDAC3, forming a complex that can regulate the transcription of target genes like c-Myc, linking the circadian clock to cell proliferation.[14][15]

Caption: Melatonin's influence on epigenetic regulators of the core clock.

Experimental Workflows: Investigating the Molecular Clock

To dissect the intricate molecular mechanisms of melatonin's action on the circadian clock, a combination of cellular and molecular biology techniques is employed. Below are detailed protocols for key experimental workflows.

Luciferase Reporter Assay for Monitoring Circadian Gene Expression

This assay allows for the real-time, non-invasive monitoring of the transcriptional activity of a clock gene promoter.

Protocol:

-

Construct Generation: Clone the promoter region of a core clock gene (e.g., Bmal1 or Per2) upstream of a luciferase reporter gene (e.g., firefly luciferase) in a suitable expression vector.

-

Stable Cell Line Generation: Transfect the reporter construct into a relevant cell line (e.g., NIH3T3 or U2OS cells). Select for stably transfected cells using an appropriate antibiotic selection marker.[16][17][18][19][20]

-

Synchronization: Synchronize the circadian clocks of the stable cell line. This can be achieved by a brief treatment with a high concentration of serum, dexamethasone, or forskolin.[21]

-

Melatonin Treatment and Bioluminescence Recording: Following synchronization, treat the cells with melatonin at various concentrations and at different circadian times. Add the luciferase substrate (e.g., D-luciferin) to the culture medium.

-

Data Acquisition: Place the culture plate in a luminometer equipped with a photomultiplier tube and a heating unit to maintain the cells at 37°C. Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.

-

Data Analysis: Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm. Assess the effect of melatonin treatment on these parameters.

Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions

ChIP is used to determine the in vivo association of a specific protein (e.g., a clock protein or a transcription factor) with a specific genomic region (e.g., a clock gene promoter).

Protocol:

-

Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and sonicate the chromatin to shear it into small fragments (typically 200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BMAL1 or anti-CLOCK).

-

Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a target clock gene to quantify the amount of precipitated DNA.[22][23][24][25]

Co-Immunoprecipitation (Co-IP) for Analyzing Protein-Protein Interactions

Co-IP is used to identify and validate interactions between proteins within a complex, such as the interaction between melatonin receptors and their signaling partners, or between core clock proteins.

Protocol for GPCR Co-IP:

-

Cell Lysis: Lyse cells expressing the GPCR of interest (e.g., MT1 or MT2) using a mild, non-denaturing lysis buffer to preserve protein-protein interactions.[7][26][27]

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-MT1).

-

Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-bait protein-prey protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected "prey" protein to confirm the interaction.

Quantitative Data Summary

| Parameter | Melatonin Effect | Key Downstream Mediators | Experimental Assay |

| cAMP Levels | Decrease | Gαi, Adenylyl Cyclase | ELISA, FRET/BRET Biosensors[8][9][28][29][30] |

| PKA Activity | Decrease | cAMP | Kinase Activity Assays, Western Blot for Phospho-substrates |

| PKC Activity | Increase | Gαq, PLC, DAG | Kinase Activity Assays, Western Blot for Phospho-substrates |

| Per1/Per2 Expression | Phase-dependent Induction | PKA, PKC, CREB | Luciferase Reporter Assay, qPCR[22][23][24][25] |

| BMAL1 Acetylation | Increase | SIRT1 Inhibition | Co-IP followed by Western Blot with anti-acetyl-lysine antibody |

| Circadian Phase | Phase Advance/Delay | MT1, MT2, Core Clock | Luciferase Reporter Assay, Cellular Rhythm Monitoring[11] |

Conclusion and Future Directions

N-acetyl-5-methoxytryptamine is a pleiotropic signaling molecule that sits at the nexus of the environment and our internal biology. Its role as the primary chronobiotic agent is orchestrated through a complex and elegant series of molecular events, from the activation of its cognate receptors to the fine-tuning of the core clock machinery through transcriptional and epigenetic mechanisms. The experimental workflows detailed in this guide provide a robust framework for further dissecting these intricate pathways.

Future research will undoubtedly focus on elucidating the tissue-specific nuances of melatonin signaling, the full extent of its epigenetic influence, and the precise molecular choreography of its interaction with the core clock proteins. A deeper understanding of these mechanisms will not only advance our fundamental knowledge of circadian biology but also pave the way for the development of novel therapeutic strategies for a wide range of circadian-related disorders.

References

- Aryal, S. P., et al. (2017). The nuclear PER complex is a megadalton-sized complex of PER1-3, CRY 1-2, and Casein Kinase I δ/ε that functions as a repressor of the circadian clock. bioRxiv.

- Brenna, A., et al. (2019). CDK5-mediated phosphorylation of PER2 is a critical component of the mammalian circadian clock. Molecular Cell.

- Cen, B., et al. (2001). Direct and specific interaction of the beta2-adrenergic receptor with the G protein-coupled receptor-associated sorting protein 1. Journal of Biological Chemistry.

- Chalecka-Franaszek, E., et al. (2000).

- Chen, Z., et al. (2002). The G protein-coupled receptor kinase 5 demonstrates greater beta-arrestin-independent receptor desensitization than G protein-coupled receptor kinase 2. Journal of Biological Chemistry.

- Cheng, Z. J., et al. (2000). The G protein-coupled receptor-associated sorting protein 1 is a scaffold for the regulation of the beta2-adrenergic receptor by G protein-coupled receptor kinase 5 and protein kinase C. Journal of Biological Chemistry.

- Conlan, L. A., et al. (2002). The G protein-coupled receptor kinase 5 is a novel regulator of the beta2-adrenergic receptor. Journal of Biological Chemistry.

- Ginty, D. D., et al. (1993). Regulation of CREB phosphorylation in the suprachiasmatic nucleus by light and a circadian clock. Science.

- Grosch, M., et al. (2021).

- Hardeland, R. (2018). Brain Inflammaging: Roles of Melatonin, Circadian Clocks and Sirtuins. Journal of Clinical & Experimental Neuroimmunology.

- He, B., et al. (2017). Melatonin promotes circadian rhythm-induced proliferation through Clock/histone deacetylase 3/c-Myc interaction in mouse adipose tissue. Journal of Pineal Research.

- Hastings, M. H., et al. (2018). The molecular clock of the mammalian circadian system. Philosophical Transactions of the Royal Society B: Biological Sciences.

- Hirayama, J., et al. (2007). The roles of SIRT1 and melatonin in the molecular mechanism of the circadian clock. Journal of Pineal Research.

- Kishi, H., et al. (2002). The G protein-coupled receptor kinase 5 regulates the beta2-adrenergic receptor through a beta-arrestin-independent mechanism. Journal of Biological Chemistry.

- Klein, D. C. (2007). Arylalkylamine N-acetyltransferase: "the Timezyme". Journal of Biological Chemistry.

- Lee, C., et al. (2001). Post-translational mechanisms regulate the clock component PERIOD-2. Journal of Biological Chemistry.

- Lee, S. Y. (2013).

- Moore, R. Y., & Eichler, V. B. (1972).

- Partch, C. L., et al. (2014). Molecular architecture of the mammalian circadian clock. Trends in Cell Biology.

- Perry, S. J., et al. (2002). The G protein-coupled receptor kinase 5 is a novel regulator of the beta2-adrenergic receptor. Journal of Biological Chemistry.

- Reppert, S. M., & Weaver, D. R. (2002). Coordination of circadian timing in mammals.

- Roscioni, S., et al. (2016). A standard procedure for correlating FRET signals to cAMP concentration in living cells. Scientific Reports.

- Dubocovich, M. L., et al. (2010).

- Robles, M. S., et al. (2010). RACK1 and protein kinase Cα are necessary for the circadian phosphorylation of BMAL1. Journal of Biological Chemistry.

- Sahar, S., et al. (2010).

- Schmutz, I., et al. (2011). A novel protein phosphatase 1-and CKI-dependent mechanism for the degradation of the circadian clock protein PER2. Molecular and Cellular Biology.

- Takahashi, J. S. (2017). Transcriptional and post-transcriptional mechanisms of the circadian clock. Journal of Biological Rhythms.

- Vanselow, K., & Kramer, A. (2007). Role of phosphorylation in the regulation of the mammalian circadian clock. FEBS Letters.

- Wallach, T., et al. (2013). The circadian protein-protein interaction network.

- Xu, H., et al. (2015). Cryptochrome 1 regulates the circadian clock through dynamic interactions with the BMAL1 C terminus.

- Zisapel, N. (2018).

- Balsalobre, A., et al. (1998). A serum shock induces circadian gene expression in mammalian tissue culture cells. Cell.

- Gekakis, N., et al. (1998).

-

Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines. Retrieved from [Link]

- McArthur, A. J., et al. (1991). Melatonin shifts human circadian rhythms according to a phase-response curve.

- Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology.

- Nikolaev, V. O., et al. (2013). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells.

- Sode, M., et al. (2013). Parallel Measurement of Circadian Clock Gene Expression and Hormone Secretion in Human Primary Cell Cultures. Journal of Visualized Experiments.

- Zhang, E. E., & Kay, S. A. (2010). Clocks not winding down: unravelling circadian networks.

-

Elk Biotechnology. (n.d.). cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. Retrieved from [Link]

- Taylor, S. C., et al. (2021). Exploration of rhythmic patterns of gene expression. Journal of Experimental Biology.

- Buhr, E. D., & Takahashi, J. S. (2013). Molecular components of the mammalian circadian clock. Handbook of Experimental Pharmacology.

- Kennaway, D. J. (2005). The role of melatonin in the photoperiodic control of reproduction. Animal Reproduction Science.

- Koch, M. S., et al. (2022).

-

Gene-Quantification. (n.d.). Introduction to Quantitative PCR: methods and applications guide. Retrieved from [Link]

-

Bio-Rad. (n.d.). Real-Time PCR (qPCR). Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-immunoprecipitation Analysis of GPCR Complexes in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]

- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 10. Frontiers | The Prospective Application of Melatonin in Treating Epigenetic Dysfunctional Diseases [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. Activation of human period-1 by PKA or CLOCK/BMAL1 is conferred by separate signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Melatonin promotes circadian rhythm-induced proliferation through Clock/histone deacetylase 3/c-Myc interaction in mouse adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Melatonin attenuates chronic sleep deprivation‐induced cognitive deficits and HDAC3‐Bmal1/clock interruption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thesciencenotes.com [thesciencenotes.com]

- 17. lab.rockefeller.edu [lab.rockefeller.edu]

- 18. How to generate stable cell lines? - ProteoGenix [proteogenix.science]

- 19. addgene.org [addgene.org]

- 20. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]

- 22. dovepress.com [dovepress.com]

- 23. m.youtube.com [m.youtube.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. gene-quantification.de [gene-quantification.de]

- 26. med.emory.edu [med.emory.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. biorxiv.org [biorxiv.org]

- 30. elkbiotech.com [elkbiotech.com]

Technical Guide: The Biosynthetic Pathway of N-acetyl-5-methoxytryptamine from Serotonin

Executive Summary

The conversion of Serotonin (5-hydroxytryptamine, 5-HT) to Melatonin (N-acetyl-5-methoxytryptamine) represents a critical neuroendocrine transducer mechanism, translating photoperiodic information into a chemical signal. While the upstream synthesis of serotonin from tryptophan is ubiquitous, the downstream conversion described here is highly regulated, primarily occurring in the pineal gland and retina.

This guide details the biphasic enzymatic cascade involving Arylalkylamine N-acetyltransferase (AANAT) and Acetylserotonin O-methyltransferase (ASMT) .[1] It focuses on the molecular kinetics, the "14-3-3 protein switch" that governs circadian rhythmicity, and validated LC-MS/MS protocols for quantification in drug development matrices.

Part 1: Molecular Mechanistics

The biosynthetic pathway from serotonin to melatonin involves two enzymatic steps: N-acetylation followed by O-methylation.[2][3]

Step 1: The Rate-Limiting "Timezyme" (AANAT)

Enzyme: Arylalkylamine N-acetyltransferase (EC 2.3.1.87)

Reaction: Serotonin + Acetyl-CoA

AANAT is the rate-limiting enzyme governing the circadian rhythm of melatonin.[4][5] It belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily.[6]

-

Kinetic Mechanism: AANAT follows an Ordered Bi-Bi mechanism .[5][7] Acetyl-CoA must bind to the enzyme active site first, inducing a conformational change that creates the binding site for serotonin [1].

-

Catalytic Core: The transfer of the acetyl group is facilitated by a water channel in the protein structure that aids in proton removal from the serotonin amine group, allowing nucleophilic attack on the acetyl-CoA thioester bond.

Step 2: O-Methylation (ASMT)

Enzyme: Acetylserotonin O-methyltransferase (EC 2.1.1.4)

Reaction: N-acetylserotonin + S-Adenosyl methionine (SAM)

Unlike AANAT, ASMT (formerly HIOMT) is generally constitutively expressed, though its activity can be modulated. It transfers a methyl group from SAM to the 5-hydroxy position of NAS.

-

Substrate Specificity: ASMT shows high specificity for N-acetylated indoles. It has a significantly lower affinity for serotonin, preventing the formation of 5-methoxytryptamine under physiological conditions [2].

Pathway Visualization

Figure 1: The two-step enzymatic conversion of Serotonin to Melatonin.[2][3][8] AANAT requires Acetyl-CoA; ASMT requires SAM.

Part 2: Regulatory Dynamics (The 14-3-3 Switch)

For researchers targeting sleep disorders, understanding how this pathway is activated is as critical as the pathway itself. The system is not regulated by substrate availability (serotonin is abundant), but by AANAT protein stabilization .

The Norepinephrine-cAMP Axis[9]

-

Input: Darkness triggers the Superior Cervical Ganglion (SCG) to release Norepinephrine (NE).

-

Receptor: NE binds to

-adrenergic receptors on pinealocytes. -

Signaling: This activates Adenylate Cyclase

increases cAMP

The 14-3-3 Stabilization Complex

This is the critical "drug target" mechanism.

-

Phosphorylation: PKA phosphorylates AANAT at two specific residues: Thr31 and Ser205 [3].[9]

-

Complexation: Phosphorylated AANAT (p-AANAT) binds with high affinity to 14-3-3 proteins (specifically 14-3-3

).[10] -

Result: The [p-AANAT :: 14-3-3] complex shields the enzyme from proteasomal degradation and lowers its

for serotonin, effectively increasing catalytic efficiency ~10-fold [4]. -

Light-Induced Shutdown: Exposure to light suppresses NE release. cAMP levels drop, phosphatases dephosphorylate AANAT, the 14-3-3 complex dissociates, and free AANAT is rapidly degraded by the proteasome.[9]

Regulatory Logic Diagram

Figure 2: The regulatory cascade. 14-3-3 binding prevents AANAT degradation, acting as the molecular switch.

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Objective: Simultaneous quantification of Serotonin, NAS, and Melatonin in plasma or tissue homogenate.

1. Sample Preparation (Critical Step):

-

Precaution: Perform all steps under dim red light (< 10 lux) to prevent photodegradation.

-

Extraction: Mix 100

L plasma with 300 -

Internal Standard: Spike with Melatonin-d4 and Serotonin-d4 (10 ng/mL final conc).

-

Centrifugation: 14,000 x g for 10 min at 4°C. Inject supernatant.

2. Chromatographic Conditions:

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9

m) or equivalent. -

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[11]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[11]

-

Gradient: 5% B to 95% B over 4 minutes.

3. Mass Spectrometry Settings (MRM Mode):

| Analyte | Precursor Ion ( | Product Ion ( | Retention Time (min) |

| Serotonin | 177.1 | 160.1 | 1.2 |

| N-Acetylserotonin | 219.1 | 160.1 | 2.4 |

| Melatonin | 233.1 | 174.1 | 2.8 |

| Melatonin-d4 (IS) | 237.1 | 178.1 | 2.8 |

Validation Check: The ratio of Analyte/IS must be linear (

Protocol B: AANAT Activity Assay (Radiometric)

Objective: Measure enzyme kinetics or inhibition. Method:

-

Incubate tissue homogenate or recombinant AANAT with 100

M Tryptamine (substrate) and [Acetyl-1- -

Reaction Buffer: 0.1 M Citrate-Phosphate, pH 6.5.

-

Stop reaction after 20 min with chloroform extraction.

-

The product, N-acetyltryptamine, partitions into the organic phase, while unreacted Acetyl-CoA remains in the aqueous phase.

-

Count organic phase via liquid scintillation.

Part 4: Drug Development Implications

Agonists vs. Pathway Modulators

-

Receptor Agonists: Drugs like Agomelatine (Valdoxan) bypass the biosynthetic pathway entirely, directly activating MT1/MT2 receptors. This is effective for sleep onset but does not restore endogenous rhythmicity.

-

Pathway Modulators: Targeting the AANAT/14-3-3 interface offers a novel approach. Small molecules that stabilize this complex could treat circadian disruption without direct receptor saturation, potentially offering a more "physiological" sleep profile [6].

Biomarker Utility

In clinical trials for depression or autism spectrum disorder (ASD), measuring the NAS/Melatonin ratio via the LC-MS/MS protocol above is a validated biomarker for ASMT activity. A high NAS/Melatonin ratio indicates ASMT bottlenecking, a phenotype observed in certain ASD subtypes [7].

References

-

Hickman, A. B., et al. (1999). "Structural basis for the spectral difference between human and sheep serotonin N-acetyltransferase." Journal of Biological Chemistry. Link

-

Boutin, J. A., et al. (2005). "Molecular tools to study melatonin pathways and actions." Trends in Pharmacological Sciences. Link

-

Ganguly, S., et al. (2001). "Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205." PNAS. Link

-

Obsil, T., et al. (2001).[12] "Crystal structure of the 14-3-3zeta:serotonin N-acetyltransferase complex." Cell. Link

-

Carter, M. D., et al. (2012).[13] "Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS." Journal of Mass Spectrometry. Link

-

Zheng, W., et al. (2013). "Stabilization of the 14-3-3/AANAT complex as a target for drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

-

Pagan, C., et al. (2014). "The serotonin-N-acetylserotonin-melatonin pathway as a biomarker for autism spectrum disorders." Translational Psychiatry. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [14-3-3 proteins--a role in the regulation of melatonin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. lcms.cz [lcms.cz]

- 12. jneurosci.org [jneurosci.org]

- 13. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to Melatonin Receptor MT1 and MT2 Signaling Cascades

Introduction: The Central Role of Melatonin Receptors in Physiological Regulation

Melatonin (N-acetyl-5-methoxytryptamine), a neurohormone primarily synthesized by the pineal gland in a circadian fashion, is a critical regulator of numerous physiological processes, including sleep-wake cycles, neuroendocrine function, and immune responses.[1][2] Its pleiotropic effects are predominantly mediated by two high-affinity G protein-coupled receptors (GPCRs), the melatonin type 1 (MT1) and type 2 (MT2) receptors.[1][3] These receptors, belonging to the Class A family of GPCRs, represent significant therapeutic targets for a range of disorders, from insomnia and circadian rhythm disturbances to mood disorders and cancer.[1] A comprehensive understanding of their intricate signaling cascades is therefore paramount for the rational design and development of novel therapeutics.

This guide provides a detailed exploration of the molecular mechanisms governing MT1 and MT2 receptor signaling. We will delve into the canonical G protein-dependent pathways, the emerging role of β-arrestin-mediated signaling, and the functional consequences of receptor dimerization. Furthermore, we will present field-proven experimental protocols to empower researchers in their investigation of these complex signaling networks.

Core Signaling Paradigms: From G Protein Coupling to Downstream Effectors

Upon melatonin binding, both MT1 and MT2 receptors undergo conformational changes that facilitate the activation of heterotrimeric G proteins. While both receptors primarily couple to the pertussis toxin-sensitive Gαi/o family of proteins, they exhibit distinct signaling signatures that contribute to their unique physiological roles.[1][4][5]

The Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling event following melatonin receptor activation is the inhibition of adenylyl cyclase (AC).[4][6] The activated Gαi subunit directly inhibits AC, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector.[6][7] The dampening of the cAMP/PKA signaling axis has profound effects on gene transcription, most notably through the reduced phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of "clock genes" that govern circadian rhythms.[6]

Key Signaling Events:

-

Receptor Activation: Melatonin binds to MT1 or MT2.

-

G Protein Coupling: The receptor couples to and activates Gαi/o proteins.

-

Effector Modulation: The Gαi subunit inhibits adenylyl cyclase.

-

Second Messenger Reduction: Intracellular cAMP levels decrease.

-

Downstream Kinase Inactivation: PKA activity is reduced.

-

Transcriptional Regulation: Phosphorylation of CREB is diminished.

The Divergent Roles of Gβγ Subunits

Upon dissociation from the Gαi subunit, the Gβγ dimer is liberated to activate its own set of downstream effectors, adding another layer of complexity to melatonin receptor signaling. The Gβγ subunits have been shown to activate phospholipase C (PLC), initiating the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[6]

Furthermore, Gβγ subunits can directly modulate the activity of various ion channels. For instance, MT1 receptor activation can lead to the Gβγ-dependent activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to neuronal hyperpolarization.[4][8]

Gβγ-Mediated Signaling Highlights:

| Effector | Consequence | Primary Receptor |

| Phospholipase C (PLC) | ↑ Intracellular Ca2+, Activation of PKC | MT1 |

| GIRK Channels | Neuronal Hyperpolarization | MT1 |

Beyond G Proteins: The Emerging Paradigm of β-Arrestin Signaling

Initially characterized for their role in GPCR desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, often with distinct kinetics and cellular outcomes compared to G protein-mediated pathways. Both MT1 and MT2 receptors have been shown to recruit β-arrestins upon agonist stimulation.[4][9]

This recruitment process is a critical step in receptor desensitization, where β-arrestins uncouple the receptor from its G protein, effectively terminating G protein-dependent signaling.[10][11] Following this, β-arrestins facilitate the internalization of the receptor from the plasma membrane into endosomal compartments.[9][12]

More recently, it has been demonstrated that β-arrestins can act as signal transducers in their own right by scaffolding components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[13] While G protein-dependent pathways can also lead to ERK1/2 activation, the β-arrestin-mediated pathway often exhibits distinct temporal and spatial characteristics.[13] For the MT2 receptor, in the absence of Gq/11 proteins, ERK1/2 activation can switch to a β-arrestin-dependent mode, highlighting the signaling plasticity of this receptor.[6][13]

The Influence of Dimerization on Signaling Outcomes

A growing body of evidence indicates that GPCRs can exist and function as dimers or higher-order oligomers. Both MT1 and MT2 receptors can form homodimers (MT1/MT1, MT2/MT2) and heterodimers (MT1/MT2).[14][15] This dimerization can have profound consequences for receptor pharmacology, signaling, and regulation.[14]

For instance, the MT1/MT2 heterodimer has been shown to exhibit distinct signaling properties compared to the corresponding homodimers.[4][5] While MT1 homodimers can signal through both Gαi and Gαq pathways, and MT2 homodimers appear to signal exclusively through Gαi, the MT1/MT2 heterodimer shows a bias towards Gαq activation.[4][5] This highlights how the specific receptor composition within a cell can fine-tune the response to melatonin.

Furthermore, melatonin receptors can heterodimerize with other GPCRs, such as the serotonin 5-HT2C receptor and the orphan receptor GPR50.[4][15] The formation of an MT1/GPR50 heterodimer has been shown to abolish melatonin binding and subsequent G protein signaling through the MT1 protomer.[4] In contrast, the MT2/5-HT2C heterodimer allows for melatonin-mediated transactivation of 5-HT2C-dependent Gq signaling.[4][5]

Summary of Dimerization-Induced Signaling Bias:

| Dimer | Predominant Signaling Pathway | Reference |

| MT1/MT1 Homodimer | Gαi > Gαq | [4] |

| MT2/MT2 Homodimer | Gαi | [4] |

| MT1/MT2 Heterodimer | Gαq > Gαi | [4][5] |

| MT1/GPR50 Heterodimer | Abolished MT1 signaling | [4] |

| MT2/5-HT2C Heterodimer | Transactivation of 5-HT2C Gαq signaling | [4][5] |

Experimental Protocols for Interrogating Melatonin Receptor Signaling

To aid researchers in the functional characterization of MT1 and MT2 signaling, we provide the following validated experimental protocols.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Dimerization

Principle: BRET is a proximity-based assay used to measure protein-protein interactions in living cells.[16][17] One receptor is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., yellow fluorescent protein, YFP). If the two receptors are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of the luciferase substrate, resulting in a detectable fluorescent signal.[16]

Step-by-Step Methodology:

-

Construct Generation: Clone the coding sequences of MT1 and MT2 into expression vectors containing Rluc and YFP fusion tags, respectively.

-

Cell Culture and Transfection: Culture HEK-293 cells (or another suitable cell line) and co-transfect with the donor and acceptor constructs.

-

Cell Harvesting and Plating: 48 hours post-transfection, detach cells and plate them into a white, 96-well microplate.[18]

-

Substrate Addition: Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM.

-

BRET Signal Detection: Immediately measure the light emission at the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio compared to control transfections (e.g., donor with an unrelated acceptor-tagged protein) indicates receptor dimerization.

Protocol 2: cAMP Assay for Gαi Coupling

Principle: This assay measures changes in intracellular cAMP levels in response to receptor activation. For Gαi-coupled receptors like MT1 and MT2, agonist stimulation will lead to a decrease in forskolin-stimulated cAMP production. Modern assays often utilize genetically encoded biosensors, such as those based on luciferase or enzyme fragment complementation, providing high sensitivity and a kinetic readout.[19][20]

Step-by-Step Methodology (using a luciferase-based biosensor, e.g., GloSensor™):

-

Cell Line Generation: Create a stable cell line co-expressing the melatonin receptor of interest and the GloSensor™ cAMP plasmid.

-

Cell Plating: Plate the cells in a white, 96-well plate and allow them to attach overnight.

-

Biosensor Equilibration: Equilibrate the cells with the GloSensor™ cAMP reagent for 2 hours at room temperature.

-

Compound Treatment: Add forskolin (to stimulate cAMP production) followed by the melatonin receptor agonist at various concentrations.

-

Signal Detection: Measure luminescence at multiple time points using a plate-reading luminometer.

-

Data Analysis: A decrease in the luminescent signal in the presence of the agonist indicates Gαi coupling and inhibition of adenylyl cyclase.

Protocol 3: ERK1/2 Phosphorylation Assay

Principle: This assay quantifies the activation of the ERK1/2 MAPK pathway by measuring the levels of phosphorylated ERK1/2. This can be achieved through various methods, including Western blotting or cell-based immunoassays like ELISA.

Step-by-Step Methodology (using Western Blotting):

-

Cell Culture and Treatment: Culture cells expressing the melatonin receptor of interest and treat with the agonist for various time points.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal using an appropriate imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK1/2 or GAPDH). An increase in the p-ERK1/2 signal indicates activation of the MAPK cascade.

Conclusion and Future Perspectives

The signaling cascades initiated by the MT1 and MT2 melatonin receptors are multifaceted and context-dependent, involving a complex interplay between different G protein subtypes, β-arrestins, and receptor dimerization partners. This intricate network allows for a fine-tuned physiological response to the circadian rhythm of melatonin release.

Future research will likely focus on further dissecting the signaling bias of different ligands and the role of receptor-associated proteins in shaping the cellular response. A deeper understanding of these mechanisms will be instrumental in the development of next-generation therapeutics that can selectively target specific signaling pathways to achieve desired therapeutic outcomes with minimal side effects. The experimental approaches outlined in this guide provide a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

-

Chen, W., et al. (2020). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. Journal of Pineal Research, 68(4), e12641. [Link]

-

Jockers, R., et al. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? British Journal of Pharmacology, 154(6), 1182-1195. [Link]

-

Gbahou, F., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Methods in Molecular Biology, 1335, 37-45. [Link]

-

Devavry, S., et al. (2012). Description of the constitutive activity of cloned human melatonin receptors hMT(1) and hMT(2) and discovery of inverse agonists. British Journal of Pharmacology, 166(8), 2481-2494. [Link]

-

Leung, G. K. (2016). Heterodimerization of MT₁ and MT₂ melatonin receptors : signal transduction and structural implications. HKUST. [Link]

-

Witt-Enderby, P. A., et al. (2003). Melatonin receptors and their regulation: biochemical and structural mechanisms. Life Sciences, 72(20), 2183-2198. [Link]

-

Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]

-

Dubocovich, M. L., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 56, 361-383. [Link]

-

Leung, G. K., et al. (2021). Modeling the Heterodimer Interfaces of Melatonin Receptors. Frontiers in Endocrinology, 12, 755839. [Link]

-

Gao, C., et al. (2022). Melatonin Receptors: A Key Mediator in Animal Reproduction. International Journal of Molecular Sciences, 23(13), 6939. [Link]

-

Stoyanov, G. S., & Dzhenkov, D. L. (2022). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. Biomedicines, 10(9), 2185. [Link]

-

QIAGEN. (n.d.). Melatonin Signaling. GeneGlobe. [Link]

-

Liu, D., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5585. [Link]

-

Gao, C., et al. (2022). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... [Figure]. ResearchGate. [Link]

-

Boutin, J. A., et al. (2022). Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1. Methods in Molecular Biology, 2593, 319-330. [Link]

-

Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. [Link]

-

Ayoub, M. A., & Jockers, R. (2016). Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). Methods in Molecular Biology, 1427, 247-259. [Link]

-

Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39-49. [Link]

-

Witt-Enderby, P. A., et al. (2003). Melatonin receptors and their regulation: biochemical and structural mechanisms. Life Sciences, 72(20), 2183-2198. [Link]

-

Kulsoom, H., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(06), 405-418. [Link]

-

Jockers, R., et al. (2023). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 24(8), 7247. [Link]

-

Gobbi, G., & Comai, S. (2019). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Pharmacology, 10, 157. [Link]

-

Wan, J., et al. (2009). Melatonin potentiates glycine currents through a PLC/PKC signalling pathway in rat retinal ganglion cells. The Journal of Physiology, 587(Pt 9), 1945-1959. [Link]

-

Patsnap. (2024, June 25). What are MT2 modulators and how do they work?. Synapse. [Link]

-

Chen, W., et al. (2014). Melatonin receptor type 1 signals to extracellular signal-regulated kinase 1 and 2 via Gi and Gs dually coupled pathways in HEK-293 cells. Biochemistry, 53(19), 3149-3158. [Link]

-

Ayoub, M. A., & Jockers, R. (2016). Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). Methods in Molecular Biology, 1427, 247-259. [Link]

-

Angers, S., et al. (2000). Detection of β2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET). Proceedings of the National Academy of Sciences, 97(7), 3684-3689. [Link]

-

Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. [Link]

-

Cera, A., et al. (2022). Structural Elements Directing G Proteins and β-Arrestin Interactions with the Human Melatonin Type 2 Receptor Revealed by Natural Variants. ACS Pharmacology & Translational Science, 5(2), 105-117. [Link]

-

Chaleil, R. A., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology, 3, 119. [Link]

-

Boutin, J. A., et al. (2022). Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1. Methods in Molecular Biology, 2593, 319-330. [Link]

-

Latorraca, N. R., et al. (2022). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

Sources

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melatonin Receptors: A Key Mediator in Animal Reproduction [mdpi.com]

- 6. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Functionality of Melatonin Receptors: Recruitment of β-Arrestin at MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. β-arrestin recruitment facilitates a direct association with G proteins | bioRxiv [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modeling the Heterodimer Interfaces of Melatonin Receptors [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. berthold.com [berthold.com]

- 18. Detection of β2-adrenergic receptor dimerization in living cells using bioluminescence resonance energy transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GloSensor™ cAMP Assay Protocol [promega.com]

The Architectural Blueprint of N-acetyl-5-methoxytryptamine: A Technical Guide to its Chemical Structure and Pharmacophoric Features

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-5-methoxytryptamine, more commonly known as melatonin, is an endogenous neurohormone pivotal in the regulation of circadian rhythms. Its therapeutic potential extends to the treatment of sleep disorders, and it is under investigation for its role in a variety of other conditions, including cancer and neurodegenerative diseases. The efficacy of melatonin and its analogs is intrinsically linked to their chemical architecture and their precise interactions with target receptors. This in-depth technical guide provides a comprehensive exploration of the chemical structure of N-acetyl-5-methoxytryptamine and delineates the key pharmacophoric features that govern its biological activity. We will delve into the nuanced structure-activity relationships, supported by experimental and computational evidence, and provide detailed methodologies for the validation of these pharmacophores.

The Molecular Framework of N-acetyl-5-methoxytryptamine

N-acetyl-5-methoxytryptamine is an indoleamine, biosynthesized from the amino acid tryptophan.[1] Its molecular structure is characterized by a bicyclic indole core, substituted at the 5-position with a methoxy group and at the 3-position with an N-acetylethylamine side chain.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |

| Molecular Weight | 232.28 g/mol | [3] |

| Melting Point | 116.5-118 °C | |

| SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | [2] |

| InChI | InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | [2] |

The indole nucleus, with its delocalized π-electron system, provides a rigid scaffold for the appended functional groups. The 5-methoxy group and the N-acetyl side chain are crucial for its interaction with its primary biological targets, the G-protein coupled melatonin receptors, MT1 and MT2.[1]

The Pharmacophore Model of Melatonin: Defining the Keys to Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized at a receptor site and is responsible for that molecule's biological activity. For melatonin, the key pharmacophoric features have been elucidated through a combination of structure-activity relationship (SAR) studies, computational modeling, and X-ray crystallography of its receptors.[[“]][5]

The consensus pharmacophore model for melatonin agonism at MT1 and MT2 receptors includes:

-

An Aromatic Center (AR): The indole ring system serves as the primary aromatic feature, engaging in π-π stacking and hydrophobic interactions within the receptor binding pocket.

-

A Hydrogen Bond Donor (HBD): The amide nitrogen (N-H) of the N-acetyl side chain acts as a crucial hydrogen bond donor.

-

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the N-acetyl side chain functions as a key hydrogen bond acceptor.

-

A Hydrophobic Feature (HY): The 5-methoxy group provides a critical hydrophobic interaction point and also influences the electronic properties of the indole ring.

-

An Indole N-H Group: The indole nitrogen can also participate in hydrogen bonding interactions.

The spatial arrangement of these features is critical for high-affinity binding.

Caption: Core pharmacophoric features of N-acetyl-5-methoxytryptamine.

Structure-Activity Relationships (SAR): Fine-Tuning a Potent Ligand

SAR studies of melatonin analogs have provided invaluable insights into the structural requirements for binding and activity at MT1 and MT2 receptors.

Key SAR Findings:

| Modification Site | Observation | Impact on Activity |

| 5-Methoxy Group | Replacement with larger alkoxy groups or removal generally decreases affinity.[6] | Essential for high-affinity binding. |

| Shifting the methoxy group to other positions on the indole ring reduces activity.[7] | Positional importance of the hydrophobic interaction. | |

| N-Acetyl Side Chain | The N-H and C=O groups are critical for hydrogen bonding.[1] | Essential for agonist activity. |

| Lengthening or shortening the ethyl linker reduces affinity. | Optimal spacing between the indole and the amide is crucial. | |

| Replacement of the acetyl group with larger acyl groups can be tolerated to some extent.[6][8] | The size of the acyl group can influence selectivity. | |

| Indole Ring | The indole N-H is important for binding.[2] | Contributes to the hydrogen bond network. |

| Bioisosteric replacement of the indole ring (e.g., with naphthalene or benzofuran) can maintain or even enhance affinity, as seen in agomelatine.[1] | The aromatic scaffold is key, but the indole itself is not sacrosanct. |

Receptor Binding and Pharmacophore Validation: An Experimental Approach

The theoretical pharmacophore models are validated through rigorous experimental testing. Radioligand binding assays are a cornerstone of this process, allowing for the quantitative assessment of the affinity of novel compounds for the melatonin receptors.

Experimental Protocol: 2-[¹²⁵I]iodomelatonin Competition Binding Assay

This protocol describes a standard competition binding assay to determine the binding affinity (Ki) of a test compound for the MT1 or MT2 receptor.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

2-[¹²⁵I]iodomelatonin (radioligand).

-

Test compounds (at various concentrations).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control (e.g., 10 µM melatonin).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a stock solution of the radioligand in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

-

Competition: Cell membranes, radioligand, and the test compound at various concentrations.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Caption: Workflow for a radioligand competition binding assay.

Computational Approaches to Pharmacophore Modeling

Computational chemistry plays a vital role in refining and understanding the pharmacophoric features of melatonin. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking provide detailed insights into the molecular interactions governing ligand binding.

Workflow for 3D-QSAR Analysis

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a series of compounds with their 3D molecular properties.[10]

Steps:

-

Data Set Selection: Compile a set of structurally related melatonin analogs with experimentally determined binding affinities (Ki or IC₅₀ values).[11]

-

Molecular Modeling and Alignment: Generate 3D structures of all compounds and align them based on a common scaffold or a template molecule (often the most active compound). This step is critical as it assumes a similar binding mode for all ligands.[11][12]

-

Molecular Field Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point for every molecule.[13]

-

Statistical Analysis: Use Partial Least Squares (PLS) regression to build a mathematical model that correlates the variations in the molecular fields with the differences in biological activity.

-

Model Validation: Validate the predictive power of the 3D-QSAR model using statistical methods such as cross-validation (leave-one-out) and by predicting the activity of a test set of compounds not used in model generation.

-

Contour Map Visualization: Generate 3D contour maps that visualize the regions where steric bulk, positive charge, or negative charge is favorable or unfavorable for biological activity. These maps provide a visual guide for designing new, more potent analogs.[10]

Caption: A typical workflow for a 3D-QSAR study.

The Receptor's Embrace: Key Amino Acid Interactions

The X-ray crystal structures of the MT1 and MT2 receptors have provided an unprecedented view of the melatonin binding pocket, revealing the key amino acid residues that form the basis of the pharmacophore.[[“]][[“]]

Key Interacting Residues in MT1 and MT2 Receptors:

| Receptor | Residue | Interaction with Melatonin |

| MT1 & MT2 | Gln181/194 | Hydrogen bond with the N-H of the amide side chain.[15] |

| MT1 & MT2 | Asn162/175 | Hydrogen bond with the carbonyl oxygen of the amide side chain.[15] |

| MT1 & MT2 | Phe179/192 | Aromatic (π-π) stacking with the indole ring.[15] |

| MT1 & MT2 | Val208/Val204 | Hydrophobic interaction with the 5-methoxy group. |

| MT2 | His208 | Forms a specific interaction that contributes to MT2 selectivity. |

While the binding pockets of MT1 and MT2 are highly conserved, subtle differences in their shape and the amino acids present at the periphery of the binding site contribute to the potential for developing subtype-selective ligands.[[“]][5][[“]]

Conclusion

The chemical structure of N-acetyl-5-methoxytryptamine is elegantly tailored for its biological function. Its indole scaffold, 5-methoxy group, and N-acetyl side chain form a precise pharmacophore that enables high-affinity binding to the MT1 and MT2 receptors. A thorough understanding of this pharmacophore, supported by detailed SAR studies, experimental validation through binding assays, and computational modeling, is paramount for the rational design of novel melatonergic ligands with improved therapeutic profiles. The continued exploration of the intricate molecular interactions between melatonin and its receptors will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.

References

- Vogel Saivish, M. (2024). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors.

- Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews, 62(3), 343-380.

- Marshall, K. A., et al. (1996). Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model. Biochemical Pharmacology, 52(10), 1629-1637.

- Consensus. (n.d.).

- Zhang, L., et al. (2023). Molecular basis of ligand selectivity for melatonin receptors.

- Spadoni, G., et al. (2006). Synthesis, antioxidant activity and structure-activity relationships for a new series of 2-(N-acylaminoethyl)indoles with melatonin-like cytoprotective activity. Journal of Pineal Research, 40(3), 259-269.

- Bedini, A., et al. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Journal of Pineal Research, 76(2), e12941.

- Ippolito, D., et al. (2023).

- Salehi, B., et al. (2020). Structure-activity relationships of melatonin analogues.

- Sugden, D. (1994). N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues. European Journal of Pharmacology, 254(3), 271-275.

- Vogel Saivish, M. (2024). Melatonin docking in MT1 and MT2. (A) Box plot of Vina score...

- Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149.

- Carrascosa-Sáez, M. I., et al. (2018). Docking studies for melatonin receptors. Expert Opinion on Drug Discovery, 13(3), 235-247.

- Carrascosa-Sáez, M. I., et al. (2018).

- Consensus. (n.d.).

- Cayman Chemical. (n.d.). Melatonin (N-Acetyl-5-methoxytryptamine, 5-Methoxy-N-acetyltryptamine, NSC 113928, NSC 56423, CAS Number: 73-31-4).

- Gbahou, F., & Jockers, R. (2022).

- Stauch, B., et al. (2019). Molecular dynamics simulations a, b, Distance plots for interactions...

- United States Biological. (n.d.). N-Acetyl-5-methoxytryptamine CAS 73-31-4.

- Hilaris Publisher. (2024). Defining Melatonin Receptor Subtype Selectivity from a Molecular and Chemical Perspective.

- Zhu, L. L., & Xu, X. J. (2002). 3D-QSAR Analyses of Melatonin Antagonists. Acta Physico-Chimica Sinica, 18(12), 1087-1092.

- Chow, C. S., et al. (2015). Saturation binding experiments for 2-[125I]-iodomelatonin Membranes...

- Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design.

- Drug Design Org. (2006). 3D-QSAR.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Neovarsity. (2024).

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. air.unipr.it [air.unipr.it]

- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Molecular basis of ligand selectivity for melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in a series of melatonin analogues with the low-density lipoprotein oxidation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant activity and structure-activity relationships for a new series of 2-(N-acylaminoethyl)indoles with melatonin-like cytoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acyl-3-amino-5-methoxychromans: a new series of non-indolic melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ora.uniurb.it [ora.uniurb.it]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. neovarsity.org [neovarsity.org]

- 12. researchgate.net [researchgate.net]

- 13. 3D-QSAR - Drug Design Org [drugdesign.org]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

Phytomelatonin vs. Synthetic N-acetyl-5-methoxytryptamine in Plant Physiology: A Technical Guide

Abstract

Melatonin (N-acetyl-5-methoxytryptamine), a molecule ubiquitous to most life forms, has emerged as a significant regulator of plant physiology.[1] Its discovery in plants, termed phytomelatonin, has opened new avenues in understanding plant growth, development, and stress resilience.[2] Concurrently, the commercial availability of synthetic N-acetyl-5-methoxytryptamine offers a readily applicable tool for agricultural and research purposes. This guide provides an in-depth technical comparison between endogenous phytomelatonin and exogenously applied synthetic melatonin. We will delve into their biosynthesis, mechanisms of action, physiological roles, and the critical experimental methodologies required for their study. The core objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to effectively harness the potential of this multifaceted molecule in plant science.

The Molecules: A Comparative Profile

While chemically identical, the distinction between phytomelatonin and synthetic melatonin lies in their origin, which has implications for their study and application.[3][4]

1.1. Chemical Identity

Both phytomelatonin and synthetic melatonin are N-acetyl-5-methoxytryptamine.[4][5] Their shared indoleamine structure is fundamental to their function, particularly their potent antioxidant capabilities.[6]

1.2. Biosynthesis of Phytomelatonin

The biosynthesis of phytomelatonin in plants is a complex and highly regulated process that begins with the amino acid tryptophan.[6] Unlike in animals, this pathway is compartmentalized across various organelles, including chloroplasts, mitochondria, the endoplasmic reticulum, and the cytoplasm.[7][8][9] This subcellular distribution allows plants to finely tune melatonin levels in response to specific developmental cues and environmental stressors.[7][8][9]

The primary biosynthetic pathway involves a series of enzymatic steps:

-

Tryptophan is converted to tryptamine by tryptophan decarboxylase (TDC).

-

Tryptamine is then hydroxylated to form serotonin by tryptamine 5-hydroxylase (T5H).

-

Serotonin is acetylated to N-acetylserotonin by serotonin N-acetyltransferase (SNAT).

-

Finally, N-acetylserotonin is methylated to produce melatonin by N-acetylserotonin methyltransferase (ASMT) or caffeic acid O-methyltransferase (COMT).[10][11]

This intricate pathway highlights the plant's sophisticated control over its endogenous melatonin production.[7][8]

1.3. Synthesis of N-acetyl-5-methoxytryptamine

Synthetic melatonin is produced through chemical synthesis, a process that has been optimized for high yield and cost-effectiveness since its initial discovery.[4][5] While this provides a readily available source for research and agricultural applications, it's important to be aware of potential by-products from the synthesis process that are not present in naturally derived phytomelatonin.[5]

Table 1: Comparison of Phytomelatonin and Synthetic Melatonin

| Feature | Phytomelatonin | Synthetic N-acetyl-5-methoxytryptamine |

| Chemical Structure | N-acetyl-5-methoxytryptamine | N-acetyl-5-methoxytryptamine |

| Origin | Endogenously synthesized by plants from tryptophan.[6] | Produced through chemical synthesis.[4][5] |

| Biosynthetic Regulation | Tightly regulated by developmental and environmental cues.[7][8] | Not applicable. |

| Subcellular Location | Chloroplasts, mitochondria, cytoplasm, endoplasmic reticulum.[7][8][9] | Applied exogenously. |

| Associated Compounds | May be present with other plant-derived metabolites. | May contain trace by-products from the synthesis process.[5] |

Physiological Roles and Mechanisms of Action

Both endogenous phytomelatonin and exogenously applied synthetic melatonin exert a wide range of effects on plant physiology, from promoting growth to enhancing stress tolerance.[12][13] Their actions can be broadly categorized into direct, receptor-independent activities and indirect, receptor-mediated signaling pathways.

2.1. Shared Roles in Plant Systems

-

Growth and Development: Melatonin is involved in numerous developmental processes, including seed germination, root and shoot growth, flowering, and fruit development.[2][11][12] It often exhibits auxin-like activity, promoting cell division and elongation.[14][15]

-

Stress Mitigation: A primary function of melatonin in plants is to enhance tolerance to a wide array of abiotic stresses (e.g., salinity, drought, extreme temperatures, heavy metals) and biotic stresses.[6][13]

-

Antioxidant Defense: Melatonin is a potent free radical scavenger, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][16] It also stimulates the plant's antioxidant defense system by upregulating the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[11]

-

Delayed Senescence: By mitigating oxidative stress, melatonin can delay leaf senescence, prolonging the photosynthetic lifespan of the plant.[12]

2.2. Mechanisms of Action

Melatonin's effects are mediated through two main pathways:

-

Receptor-Independent Action: Due to its amphipathic nature, melatonin can easily cross cell membranes and directly scavenge harmful ROS and RNS in various cellular compartments.[17] This direct antioxidant activity is a crucial first line of defense against oxidative stress.[6]

-

Receptor-Mediated Signaling: In 2018, the first plant melatonin receptor, CAND2/PMTR1, was identified in Arabidopsis.[14][17] Binding of melatonin to this receptor can trigger a cascade of downstream signaling events, including:

-

G-protein signaling: Activation of G-proteins upon melatonin binding.[7][8][9]

-

ROS and Ca2+ Signaling: Initiation of ROS and calcium ion (Ca2+) signaling hubs, which act as secondary messengers.[7][8][9][14]

-

MAPK Cascades: Activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the expression of stress-responsive genes.[7][8][9][18]

-

2.3. Phytomelatonin vs. Synthetic Melatonin: Is There a Difference in Action?

While chemically identical, the context of their presence in the plant can lead to nuanced differences:

-

Endogenous Phytomelatonin: The ability of plants to precisely regulate the location and timing of phytomelatonin synthesis suggests a highly targeted and efficient response to specific physiological needs.[7][8] This endogenous regulation is a key advantage for immediate and localized stress responses.

-

Exogenous Synthetic Melatonin: When applied externally, synthetic melatonin can elicit a systemic response.[12][19] Studies have shown that exogenous application can not only provide direct protective effects but also stimulate the plant's own endogenous melatonin production, thereby amplifying the overall response.[13] However, the optimal concentration and application method are critical, as excessive levels can sometimes have inhibitory effects.

Diagram 1: Melatonin Signaling Pathway in Plants

Caption: A diagram of the melatonin signaling pathway in plants.

Experimental Methodologies

Studying the effects of phytomelatonin and synthetic melatonin requires robust and validated protocols.

3.1. General Experimental Workflow

A typical workflow for investigating melatonin in plants involves several key stages, from sample preparation to data analysis.

Diagram 2: Experimental Workflow for Melatonin Research

Caption: A general workflow for plant melatonin research.

3.2. Protocol 1: Extraction and Quantification of Endogenous Phytomelatonin

This protocol outlines a standard method for extracting and quantifying phytomelatonin from plant tissues using High-Performance Liquid Chromatography (HPLC).

-

Objective: To accurately measure the concentration of endogenous phytomelatonin.

-

Materials:

-

Plant tissue (leaves, roots, etc.), flash-frozen in liquid nitrogen.

-

Mortar and pestle.

-

Extraction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC system with a fluorescence detector.

-

Melatonin standard.

-

-

Methodology:

-

Homogenization: Grind 0.5-1.0 g of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle.

-

Extraction: Add 5 mL of extraction buffer and continue grinding. Transfer the homogenate to a centrifuge tube.

-